Cas no 58757-61-2 (Benzenemethanamine,2,4,6-trimethyl-N-(1-methylhexyl)-)

Benzenemethanamine,2,4,6-trimethyl-N-(1-methylhexyl)- structure
58757-61-2 structure
Product Name:Benzenemethanamine,2,4,6-trimethyl-N-(1-methylhexyl)-
CAS No:58757-61-2
MF:C17H29N
MW:247.418864965439
CID:368669
PubChem ID:3045273
Update Time:2025-04-19

Benzenemethanamine,2,4,6-trimethyl-N-(1-methylhexyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,2,4,6-trimethyl-N-(1-methylhexyl)-
    • Trimexiline
    • (-)-2,4,6-Trimethyl-N-(1-methylhexyl)benzylamine
    • Trimexilina
    • Trimexilinum
    • Unii-huh663dn8f
    • N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine
    • SCHEMBL11223490
    • (+/-)-2,4,6-Trimethyl-N-(1-methylhexyl)benzylamine
    • HUH663DN8F
    • AKOS008991485
    • Q27280115
    • Z86141648
    • 58757-61-2
    • Trimexiline [INN]
    • (+-)-2,4,6-Trimethyl-N-(1-methylhexyl)benzylamine
    • DTXSID20866706
    • NS00127254
    • CHEMBL2104470
    • Inchi: 1S/C17H29N/c1-6-7-8-9-16(5)18-12-17-14(3)10-13(2)11-15(17)4/h10-11,16,18H,6-9,12H2,1-5H3
    • InChI Key: ZLVOFPSPMOLPJY-UHFFFAOYSA-N
    • SMILES: N(CC1C(C)=CC(C)=CC=1C)C(C)CCCCC

Computed Properties

  • Exact Mass: 247.23000
  • Monoisotopic Mass: 247.23
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 5.2

Experimental Properties

  • Density: 0.885
  • Boiling Point: 340.2°C at 760 mmHg
  • Flash Point: 137°C
  • Refractive Index: 1.496
  • PSA: 12.03000
  • LogP: 5.06110

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